Benzene, trimethylpropyl-
CAS No.: 82162-09-2
Cat. No.: VC20602619
Molecular Formula: C12H18
Molecular Weight: 162.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82162-09-2 |
---|---|
Molecular Formula | C12H18 |
Molecular Weight | 162.27 g/mol |
IUPAC Name | 1,2,3-trimethyl-4-propylbenzene |
Standard InChI | InChI=1S/C12H18/c1-5-6-12-8-7-9(2)10(3)11(12)4/h7-8H,5-6H2,1-4H3 |
Standard InChI Key | SZAIENRDRCMPRX-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=C(C(=C(C=C1)C)C)C |
Introduction
Structural Characteristics and Isomerism
Molecular Architecture
Benzene, trimethylpropyl- () consists of a benzene ring attached to a trimethylpropyl group (–CH(CH)CH(CH)). The branching of the substituent introduces steric effects that influence both physical properties and chemical reactivity .
Isomeric Variations
The compound exhibits structural isomerism based on the arrangement of methyl groups on the propyl chain:
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1-(1,2,2-Trimethylpropyl)benzene (CAS 19262-20-5): Features methyl groups at the 1, 2, and 2 positions of the propyl chain .
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(1,1,2-Trimethylpropyl)benzene (CAS 26356-11-6): Methyl groups occupy the 1, 1, and 2 positions, leading to distinct steric and electronic profiles .
Comparative Structural Analysis
Synthesis and Industrial Production
Friedel-Crafts Alkylation
Physicochemical Properties
Key Physical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 162.27 g/mol | |
Boiling Point | 487.15 K (214°C) | |
Density | 0.89–0.91 g/cm (est.) | |
Odor | Sweet, aromatic |
Solubility and Stability
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Solubility: Miscible with organic solvents (e.g., ether, THF); insoluble in water .
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Stability: Resists thermal degradation below 300°C but undergoes radical decomposition at higher temperatures .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich benzene ring participates in nitration and sulfonation, though steric hindrance from the trimethylpropyl group reduces reaction rates compared to toluene . For example:
Radical Reactions
Under UV light or peroxide initiation, the compound undergoes hydrogen abstraction at tertiary C–H bonds, forming stable radicals that dimerize or react with oxygen .
Industrial and Research Applications
Solvent and Intermediate
The branched structure enhances solubility for non-polar compounds, making it valuable in:
Fuel Additives
Its high octane number (estimated 105–110) suggests potential as an anti-knock agent in gasoline, though commercialization remains limited .
Hazard Type | GHS Code | Precautionary Measures |
---|---|---|
Flammability | H227 | Store away from ignition sources |
Skin irritation | H315 | Use nitrile gloves |
Respiratory tract | H335 | Ensure ventilation |
OSHA Compliance
Airborne exposure limits follow guidelines for trimethylbenzenes (25 ppm TWA), requiring active sampling with charcoal tubes or passive monitors .
Comparative Analysis with Analogous Compounds
Reactivity Trends
Compound | Electrophilic Reactivity | Radical Stability |
---|---|---|
1-(1,2,2-TMP)benzene | Moderate | High |
Mesitylene | High | Low |
n-Propylbenzene | High | Moderate |
Industrial Utility
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